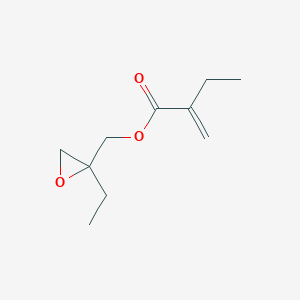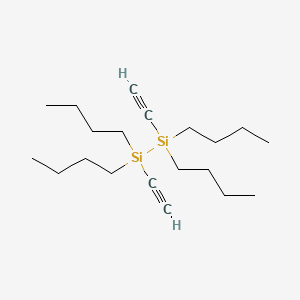
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H20. This compound is a derivative of cyclopentadiene, featuring a butenyl group and four methyl groups attached to the cyclopentadiene ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- typically involves the reaction of a cyclopentadienyl anion source with an alkyl group source. One common method includes the use of a fulvene intermediate, which is reduced with lithium aluminum hydride (LiAlH4) to produce the substituted cyclopentadienide . Another technique involves the reaction of a cyclopentadiene nucleophile with an electrophile, such as an alkyl halide .
Industrial Production Methods
In industrial settings, the production of alkyl cyclopentadiene compounds often involves the use of metallocene catalyst compounds. These catalysts are well-known for their role in olefin polymerization . The process typically includes the extraction of the alkyl cyclopentadiene compound with a hydrocarbon solvent .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically results in the formation of the corresponding reduced compounds.
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential therapeutic applications.
Industry: It is used in the production of various polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of metallocene catalysts, the compound interacts with olefins to facilitate polymerization reactions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene, 5-(3-butenyl)-1,2,3,4-tetramethyl-: This compound is structurally similar but differs in the position of the butenyl group.
2-(1,1-Dimethyl-3-butenyl)-1,3-cyclopentadiene: Another similar compound with a different substitution pattern.
Benzene, 1-methyl-3-(1-methylethyl)-: Although not a cyclopentadiene derivative, it shares some structural similarities.
Uniqueness
1,3-Cyclopentadiene, 1-(3-butenyl)-2,3,4,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
119859-31-3 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
1-but-3-enyl-2,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H20/c1-6-7-8-13-11(4)9(2)10(3)12(13)5/h6,11H,1,7-8H2,2-5H3 |
Clé InChI |
OYQXZNMTNZIEHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(=C1CCC=C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


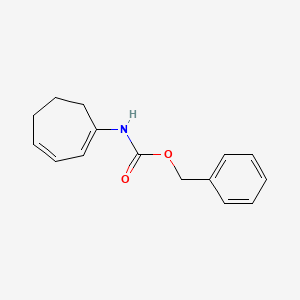
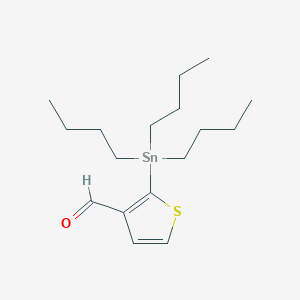
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
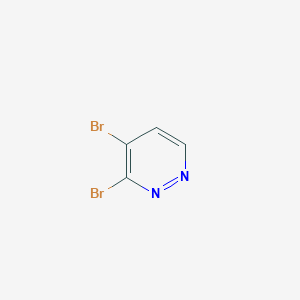
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
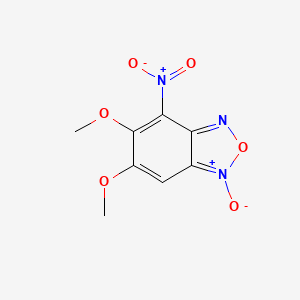
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
